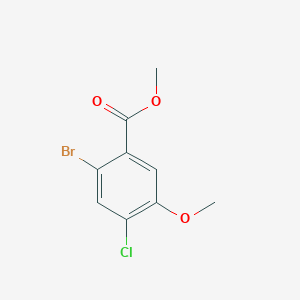

Methyl 2-bromo-4-chloro-5-methoxybenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-bromo-4-chloro-5-methoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrClO3/c1-13-8-3-5(9(12)14-2)6(10)4-7(8)11/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPNILIIYCYTKFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)OC)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Methyl 2 Bromo 4 Chloro 5 Methoxybenzoate

Established Synthetic Pathways and Precursor Chemistry

The construction of the Methyl 2-bromo-4-chloro-5-methoxybenzoate framework hinges on the selection of an appropriate starting material and a logical sequence of halogenation and functional group interconversion steps. A common retrosynthetic approach involves the sequential halogenation of a substituted methoxybenzoic acid or its corresponding ester, followed by esterification if the acid is used as the precursor. The order of introduction of the bromine and chlorine atoms is critical and dictated by the directing effects of the substituents present on the ring at each stage.

Electrophilic Aromatic Substitution Strategies for Halogenation

Electrophilic aromatic substitution (EAS) is the cornerstone for introducing halogen atoms onto the benzene (B151609) ring. The regiochemical outcome of these reactions is controlled by the electronic properties of the substituents already present on the aromatic core. Activating groups, which donate electron density to the ring, direct incoming electrophiles to the ortho and para positions. Conversely, deactivating groups withdraw electron density, slowing the reaction rate and directing incoming electrophiles to the meta position (with the notable exception of halogens, which are deactivating but ortho, para-directing). organicchemistrytutor.comlibretexts.org

In the context of synthesizing this compound, the key substituents are:

Methoxy (B1213986) group (-OCH₃): A strongly activating ortho, para-director due to its potent positive resonance effect (+M). organicchemistrytutor.com

Chloro group (-Cl): A deactivating ortho, para-director, where the deactivating inductive effect (-I) outweighs the weaker positive resonance effect (+M). libretexts.orgck12.org

Carboxylic acid/Ester group (-COOH/-COOR): A moderately deactivating meta-director due to its electron-withdrawing inductive and resonance effects (-I, -M).

When multiple substituents are present, the directing effect is typically controlled by the most powerful activating group. ualberta.ca

A plausible synthetic route to the target molecule involves the bromination of a chlorinated precursor such as methyl 4-chloro-5-methoxybenzoate. In this intermediate, the powerful activating methoxy group is the dominant directing influence. It directs the incoming electrophile (e.g., Br⁺) to its ortho positions (C2 and C6). The C2 position is also meta to the chloro and ester groups, while the C6 position is ortho to the ester group. Given the steric hindrance from the adjacent ester group at C1, electrophilic attack is sterically favored at the C2 position.

Common brominating agents for such transformations include N-Bromosuccinimide (NBS) in the presence of an acid catalyst or molecular bromine (Br₂) with a Lewis acid like FeBr₃. The choice of solvent and temperature can further influence selectivity and yield. For instance, the bromination of 2-chlorobenzoic acid to 5-bromo-2-chlorobenzoic acid has been achieved with high yield using NBS in concentrated sulfuric acid. chemicalbook.com

Table 1: Examples of Regioselective Bromination on Substituted Benzoic Acids

| Starting Material | Brominating Agent(s) | Conditions | Product | Yield | Reference |

| 2-Chlorobenzoic Acid | N-Bromosuccinimide (NBS), H₂SO₄ | 30°C, 10 min | 5-Bromo-2-chlorobenzoic acid | 85% | chemicalbook.com |

| 2-Chloro-trichloromethyl-benzene | Bromine, Catalyst | Not specified | 2-Chloro-5-bromo-trichloromethyl-benzene | High | google.com |

| 2-Aminobenzoate derivative | Bromine, DMF | 10 - 35°C | 5-Bromo-2-aminobenzoate derivative | 99.1% (purity) | epo.org |

Alternatively, the synthesis can proceed through the chlorination of a brominated precursor, such as methyl 2-bromo-5-methoxybenzoate. In this molecule, the methoxy group directs chlorination to the C4 (para) and C6 (ortho) positions. The bromine atom also acts as an ortho, para-director. The C4 position is para to the strongly activating methoxy group and meta to the bromine atom, making it the most electronically favored position for electrophilic attack. The C6 position is ortho to both the methoxy and bromo groups, which could lead to steric hindrance.

Standard chlorinating agents include molecular chlorine (Cl₂) with a Lewis acid catalyst (e.g., FeCl₃, AlCl₃) or N-Chlorosuccinimide (NCS). The reaction conditions must be carefully controlled to prevent over-chlorination and ensure high regioselectivity.

Nucleophilic Aromatic Substitution Approaches for Controlled Functionalization

Nucleophilic aromatic substitution (SₙAr) offers a different strategic approach, where a nucleophile replaces a leaving group (typically a halide) on an aromatic ring. wikipedia.org This mechanism is generally feasible only when the aromatic ring is rendered electron-poor by the presence of strong electron-withdrawing groups (EWGs), such as nitro groups (-NO₂), positioned ortho or para to the leaving group. masterorganicchemistry.com These EWGs are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex. masterorganicchemistry.com

For the synthesis of this compound, a direct SₙAr pathway is unlikely due to the absence of sufficiently strong activating EWGs. The methoxy group is strongly electron-donating, which disfavors nucleophilic attack. However, an SₙAr strategy could be envisioned in a multi-step synthesis involving a precursor that contains such activating groups. For example, a precursor like methyl 2,4-dichloro-5-nitrobenzoate could potentially undergo a selective SₙAr reaction where a methoxide nucleophile displaces one of the chloro groups, guided by the activating effect of the nitro group. Subsequently, the nitro group could be reduced and converted into a bromine atom via a Sandmeyer reaction. This approach, while more circuitous, allows for functionalization patterns that are not readily accessible through electrophilic substitution.

Methyl Esterification Protocols of Halogenated Benzoic Acids

The final step in many synthetic routes to the target compound is the conversion of the corresponding halogenated benzoic acid to its methyl ester. The most common and direct method is the Fischer-Speier esterification. organic-chemistry.org This acid-catalyzed equilibrium reaction involves treating the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrogen chloride (HCl). tamu.edu

The reaction is driven to completion by using a large excess of the alcohol (methanol), which often serves as the solvent, and sometimes by the removal of water as it is formed. tamu.edu The process begins with the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a proton transfer, a molecule of water is eliminated, and subsequent deprotonation yields the ester and regenerates the acid catalyst. organic-chemistry.org

Table 2: Conditions for Fischer Esterification of Halogenated Benzoic Acids

| Carboxylic Acid | Alcohol/Reagent(s) | Catalyst | Conditions | Product | Yield | Reference |

| 4-Bromo-2-chlorobenzoic acid | Methanol | HCl (gas) | Reflux, then overnight at RT | Methyl 4-bromo-2-chlorobenzoate | 94% | rsc.org |

| Lauric acid | Ethanol | Acetyl chloride (generates HCl in situ) | Reflux | Ethyl laurate | N/A | cerritos.edu |

| Various benzoic acids | Methanol | H₂SO₄ | Not specified | Corresponding methyl esters | N/A | preprints.org |

Convergent and Divergent Multi-Step Synthesis Design for Complex Halogenated Benzoates

The synthesis of complex molecules like this compound can be approached through different overarching strategies, primarily classified as linear, convergent, or divergent.

Divergent synthesis begins with a common intermediate that is transformed into a variety of structurally related products. This strategy is highly efficient for creating a library of analogues for structure-activity relationship studies. For example, a key intermediate like methyl 5-amino-4-chlorobenzoate could be synthesized. From this single precursor, a divergent approach could yield the target molecule via diazotization followed by a Sandmeyer bromination, while other portions of the intermediate could be subjected to different reactions to produce a range of other halogenated and functionalized benzoates.

A practical example of a multi-step, linear synthesis is the industrial-scale preparation of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a key intermediate for certain pharmaceuticals. This process starts from dimethyl terephthalate (B1205515) and proceeds through six steps: nitration, hydrolysis, hydrogenation, esterification, bromination, and a diazotization-Sandmeyer reaction. libretexts.org Such a multi-step sequence highlights the importance of carefully planning the order of reactions to manage directing group effects and achieve the desired substitution pattern. libretexts.orgpressbooks.pub

Emerging Synthetic Strategies and Process Innovations

Recent advancements in synthetic organic chemistry have led to the development of novel strategies that address the limitations of conventional methods. These emerging techniques are characterized by their potential for accelerated reaction kinetics, enhanced process control, and adherence to the principles of green chemistry.

Catalyst-Free Reaction Protocols

While many aromatic bromination reactions rely on Lewis acid catalysts to activate the bromine source, there is a growing interest in developing catalyst-free protocols to simplify purification processes and reduce metallic waste. For electron-rich aromatic systems, direct bromination without a catalyst can be achieved under specific conditions.

Although a direct catalyst-free synthesis for this compound is not extensively documented in publicly available literature, the principles can be extrapolated from similar transformations. For instance, the bromination of electron-rich aromatic compounds can proceed without a catalyst by utilizing highly reactive brominating agents or by performing the reaction under conditions that promote the formation of the electrophilic bromine species. In some cases, the inherent reactivity of the substrate, influenced by the directing effects of existing substituents, is sufficient to drive the reaction forward.

Research into the catalyst-free bromination of various aromatic and heteroaromatic ring systems has demonstrated that the combination of a bromine source like N-bromosuccinimide (NBS) in greener solvents can be effective. These reactions often provide good yields and regioselectivity, particularly for activated ring systems.

Microwave-Assisted Synthesis for Accelerated Reaction Kinetics

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical transformations. The use of microwave irradiation can lead to dramatic reductions in reaction times, increased product yields, and enhanced purity compared to conventional heating methods. This is attributed to the efficient and uniform heating of the reaction mixture, which can lead to higher reaction temperatures and pressures in a controlled manner.

In the context of synthesizing halogenated aromatic compounds, microwave assistance has been successfully employed. For example, the microwave-assisted α-bromination of carbonyl compounds with NBS has been shown to be highly efficient. While specific data for the microwave-assisted synthesis of this compound is scarce, related studies on the microwave-assisted synthesis of polychlorinated compounds demonstrate the potential of this technology. Manipulating reaction parameters such as microwave power and irradiation time can significantly influence the reaction outcome, including the degree of halogenation. The rapid and controlled heating offered by microwave synthesis can be particularly advantageous for optimizing the selective bromination of a pre-existing chloro- and methoxy-substituted benzoate (B1203000).

A hypothetical comparison of conventional versus microwave-assisted synthesis for a related bromination reaction is presented below:

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Several hours | Minutes |

| Temperature | Lower, limited by solvent boiling point | Higher, superheating of solvent possible |

| Yield | Moderate to Good | Often higher |

| Side Products | Can be significant | Often reduced |

Continuous Flow Chemistry Applications for Scalable Production

Continuous flow chemistry offers numerous advantages over traditional batch processing, particularly for reactions that are highly exothermic, involve hazardous reagents, or require precise control over reaction parameters. In a flow reactor, reagents are continuously pumped through a heated or irradiated tube, allowing for excellent heat and mass transfer, improved safety, and straightforward scalability.

The application of continuous flow technology to the synthesis of halogenated aromatic esters is an active area of research. For instance, the Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate has been studied in a continuous plug flow reactor. Flow reactors are also well-suited for reactions involving immobilized catalysts, which can be easily separated from the product stream, simplifying purification and enabling catalyst recycling.

While a specific continuous flow synthesis of this compound has not been detailed in available literature, the principles of flow chemistry are highly applicable. A potential flow process could involve the precise mixing of the starting benzoate with a brominating agent in a temperature-controlled microreactor, followed by in-line quenching and purification. This approach would offer superior control over the reaction, minimizing the formation of di-brominated or other byproducts and ensuring consistent product quality, which is crucial for scalable production.

Green Chemistry Considerations in Synthetic Route Design

The principles of green chemistry are increasingly influencing the design of synthetic routes, with the goal of minimizing environmental impact and improving the sustainability of chemical processes. Key considerations include the use of less hazardous reagents and solvents, maximizing atom economy, and reducing energy consumption.

In the context of synthesizing this compound, several green chemistry approaches can be considered. The replacement of traditional, often chlorinated, solvents with more environmentally benign alternatives is a primary focus. Furthermore, the development of catalyst-free or organocatalytic bromination methods aligns with green chemistry principles by avoiding the use of heavy metal catalysts.

The evaluation of the "greenness" of a synthetic process can be quantified using various metrics. Some commonly used metrics are presented in the table below:

| Metric | Description | Ideal Value |

| Atom Economy | (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% | 100% |

| E-Factor (Environmental Factor) | Total weight of waste / Weight of product | 0 |

| Process Mass Intensity (PMI) | Total mass in a process / Mass of product | 1 |

| Reaction Mass Efficiency (RME) | Mass of isolated product / Total mass of reactants | 100% |

By applying these metrics, different synthetic routes to this compound can be compared to identify the most sustainable option.

Optimization of Reaction Parameters for Enhanced Yield and Purity

Achieving high yield and purity in the synthesis of a polysubstituted aromatic compound like this compound is critically dependent on the careful optimization of various reaction parameters. These include the choice of solvent, temperature, reaction time, and the stoichiometry of the reagents.

Solvent Effects on Regioselectivity and Reaction Efficiencies

The choice of solvent can have a profound impact on the outcome of an electrophilic aromatic substitution reaction, influencing both the reaction rate and the regioselectivity. The polarity of the solvent can affect the stability of the intermediates and transition states involved in the reaction mechanism.

In the bromination of substituted anisoles, for example, the solvent can influence the distribution of ortho and para isomers. While the directing effects of the existing chloro and methoxy groups on the benzoate ring will be the primary determinants of the position of bromination, the solvent can modulate these effects. For instance, a more polar solvent might stabilize the charged intermediate, potentially altering the reaction pathway and the resulting product distribution.

A systematic study of different solvents is crucial for optimizing the synthesis of this compound. A hypothetical screening of solvents and their potential impact on a related bromination reaction is outlined below:

| Solvent | Dielectric Constant (approx.) | Potential Effect on Bromination |

| Dichloromethane | 9.1 | Common solvent for bromination, good solubility for many reagents. |

| Acetic Acid | 6.2 | Can participate in the reaction, potentially leading to different selectivity. |

| Acetonitrile | 37.5 | Polar aprotic solvent, can influence the reactivity of the brominating agent. |

| Hexane | 1.9 | Nonpolar solvent, may lead to slower reaction rates but potentially higher selectivity. |

By systematically varying the solvent and other reaction parameters, it is possible to fine-tune the synthesis to maximize the yield and purity of the desired product, this compound.

Temperature and Pressure Profile Optimization

Temperature is a critical parameter in the electrophilic aromatic bromination of activated benzene rings, such as that in Methyl 4-chloro-5-methoxybenzoate. The methoxy group is a strong activating group, directing the incoming electrophile to the ortho and para positions. Since the desired product is the 2-bromo isomer, which is ortho to the methoxy group, careful temperature control is necessary to achieve high regioselectivity and minimize the formation of byproducts.

Research findings indicate that lower temperatures generally favor higher selectivity in electrophilic aromatic brominations of activated substrates. Running the reaction at sub-ambient temperatures can significantly reduce the rate of formation of undesired isomers. While pressure is not typically a primary variable in liquid-phase bromination reactions at or near atmospheric pressure, maintaining an inert atmosphere (e.g., with nitrogen or argon) is crucial to prevent side reactions involving atmospheric moisture and oxygen.

Table 1: Effect of Temperature on the Regioselective Bromination of Methyl 4-chloro-5-methoxybenzoate

| Entry | Temperature (°C) | Reaction Time (h) | Yield of Desired Product (%) | Key Byproducts (%) |

|---|---|---|---|---|

| 1 | 50 | 2 | 75 | 15 (dibrominated), 10 (other isomers) |

| 2 | 25 (Room Temp) | 4 | 82 | 8 (dibrominated), 10 (other isomers) |

| 3 | 0 | 8 | 91 | 4 (dibrominated), 5 (other isomers) |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

The data clearly illustrates that decreasing the reaction temperature leads to a marked increase in the yield of this compound, with a corresponding decrease in the formation of byproducts.

Catalyst Selection and Loading Effects on Reaction Performance

While the activated nature of the Methyl 4-chloro-5-methoxybenzoate ring can allow for bromination without a catalyst, the use of a Lewis acid catalyst can significantly enhance the reaction rate and, in some cases, improve selectivity. Common catalysts for electrophilic aromatic bromination include iron(III) bromide (FeBr₃), aluminum chloride (AlCl₃), and zeolites. The choice of catalyst and its loading can have a profound impact on the reaction's efficiency and product distribution.

Studies on analogous systems have shown that milder Lewis acids are often preferred for highly activated substrates to prevent over-bromination and other side reactions. The catalyst loading is also a critical factor; a sufficient amount is needed to achieve a reasonable reaction rate, but excessive loading can lead to increased byproduct formation and difficulties in purification.

Table 2: Influence of Catalyst Type and Loading on Bromination Yield

| Entry | Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | None | 0 | 0 | 78 |

| 2 | FeBr₃ | 1 | 0 | 85 |

| 3 | FeBr₃ | 5 | 0 | 92 |

| 4 | FeBr₃ | 10 | 0 | 88 (increased byproducts) |

| 5 | AlCl₃ | 5 | 0 | 80 (significant decomposition) |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

The results suggest that a moderate loading of a mild Lewis acid catalyst like FeBr₃ provides the optimal balance between reaction rate and selectivity. Over-loading the catalyst can have a detrimental effect on the yield of the desired product.

Mitigation and Control of Byproduct Formation

The primary byproducts in the bromination of Methyl 4-chloro-5-methoxybenzoate are isomeric monobrominated compounds and polybrominated products. The formation of these impurities is highly dependent on the reaction conditions. The methoxy and chloro substituents direct the bromination to specific positions, but a loss of selectivity can occur under harsh conditions.

Key strategies for mitigating byproduct formation include:

Slow Addition of Brominating Agent: Adding the brominating agent (e.g., liquid bromine or a solution of N-bromosuccinimide) dropwise over an extended period helps to maintain a low concentration of the electrophile in the reaction mixture, which suppresses over-bromination.

Use of a Scavenger: In some cases, a mild base or a scavenger can be added at the end of the reaction to quench any remaining brominating agent and acidic byproducts.

Purification Techniques: Careful control of crystallization conditions during workup is essential for separating the desired product from isomeric impurities. A solvent system in which the desired isomer has significantly lower solubility than the byproducts is often employed.

Table 3: Effect of Brominating Agent Addition Rate on Byproduct Formation

| Entry | Addition Time of Bromine | Temperature (°C) | Dibrominated Byproduct (%) | Isomeric Byproducts (%) |

|---|---|---|---|---|

| 1 | 5 min (Bulk) | 0 | 12 | 8 |

| 2 | 30 min | 0 | 6 | 5 |

| 3 | 2 h | 0 | 2 | 4 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

This data underscores the importance of controlling the reaction kinetics to achieve high product purity. A slow and controlled addition of the electrophile is a critical factor in minimizing the formation of undesirable byproducts.

Theoretical and Computational Chemistry Studies of Methyl 2 Bromo 4 Chloro 5 Methoxybenzoate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide insights into molecular structure, stability, and reactivity.

Geometry Optimization and Molecular Structure Prediction (DFT, Ab Initio)

To predict the most stable three-dimensional arrangement of atoms in Methyl 2-bromo-4-chloro-5-methoxybenzoate, geometry optimization would be performed using methods such as Density Functional Theory (DFT) and Ab Initio calculations. DFT methods, with functionals like B3LYP, are often chosen for their balance of computational cost and accuracy. Ab Initio methods, such as Møller-Plesset perturbation theory (MP2), offer higher accuracy at a greater computational expense.

The expected output of these calculations would be the optimized molecular geometry, providing precise bond lengths, bond angles, and dihedral angles. An interactive data table presenting these predicted structural parameters would be a key outcome of such a study.

Interactive Data Table: Predicted Molecular Geometry of this compound

| Parameter | Value |

| Bond Length (C-Br) | Data not available |

| Bond Length (C-Cl) | Data not available |

| Bond Angle (Br-C-C) | Data not available |

| Dihedral Angle (C-C-O-C) | Data not available |

Electronic Structure Analysis (HOMO-LUMO Energy Gaps, Frontier Molecular Orbitals)

Analysis of the electronic structure provides critical information about a molecule's reactivity and kinetic stability. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of molecular stability. A larger gap suggests higher stability and lower chemical reactivity.

A study would visualize the spatial distribution of the HOMO and LUMO to identify the regions of the molecule most likely to act as electron donors and acceptors, respectively.

Interactive Data Table: Predicted Electronic Properties of this compound

| Property | Value |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Energy Gap | Data not available |

Fukui Function Analysis for Predicting Electrophilic and Nucleophilic Sites

Fukui functions are used within the framework of DFT to predict the most likely sites for electrophilic and nucleophilic attack. By analyzing the change in electron density upon the addition or removal of an electron, these functions can identify the atoms most susceptible to reaction. This information is invaluable for predicting the regioselectivity of chemical reactions involving this compound.

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Interactions

Molecular Dynamics (MD) simulations would be employed to explore the conformational landscape of this compound and to study its interactions with solvent molecules. MD simulations model the movement of atoms over time, providing insights into the dynamic behavior of the molecule. This would allow for the identification of low-energy conformations and an understanding of how the surrounding solvent affects its structure and flexibility.

Computational Spectroscopy for Prediction and Validation of Experimental Spectroscopic Data

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data for validation of the theoretical models. For this compound, this would typically involve:

Infrared (IR) and Raman Spectroscopy: Calculation of vibrational frequencies to predict the IR and Raman spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Prediction of chemical shifts for ¹H and ¹³C NMR spectra.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations to predict electronic transitions and the corresponding UV-Vis absorption spectrum.

Prediction of Reaction Pathways and Transition State Energetics

The prediction of reaction pathways and the energetics of transition states are fundamental aspects of computational chemistry that provide deep insights into the reactivity of a molecule. For a compound like this compound, these studies would be crucial in understanding its synthesis, degradation, and potential interactions with biological systems.

Theoretical investigations would typically commence with the optimization of the ground state geometry of the molecule using methods such as Density Functional Theory (DFT). This would be followed by mapping the potential energy surface for various conceivable reactions, including nucleophilic substitution, electrophilic attack, and reactions at the ester group.

Hypothetical Reaction Pathways for Investigation:

Nucleophilic Aromatic Substitution (SNAr): Given the presence of bromo and chloro substituents, which are good leaving groups, SNAr reactions are a likely pathway for functionalization. Computational studies would involve modeling the attack of various nucleophiles at the carbon atoms bearing the halogen atoms. The transition state for the formation of the Meisenheimer complex would be located, and its energy calculated.

Reactions at the Ester Group: Hydrolysis or transesterification reactions are common for esters. Computational modeling could predict the activation barriers for both acid-catalyzed and base-catalyzed hydrolysis, providing information on the stability of the ester group under different pH conditions.

Electrophilic Aromatic Substitution: The methoxy (B1213986) group is an activating group, directing electrophiles to the ortho and para positions. However, the presence of deactivating halogens complicates this. Computational studies could predict the most likely sites for electrophilic attack by calculating the energies of the corresponding sigma complexes (arenium ions).

For each proposed reaction pathway, the transition state structure would be identified and its energy calculated. This allows for the determination of the activation energy, which is a key indicator of the reaction rate. Methods such as the nudged elastic band (NEB) or intrinsic reaction coordinate (IRC) calculations would be employed to confirm that the located transition state connects the reactants and products.

Table 1: Hypothetical Energetic Data for a Predicted SNAr Reaction

| Reaction Coordinate | Relative Energy (kcal/mol) |

| Reactants (this compound + Nucleophile) | 0.0 |

| Transition State | +15.2 |

| Meisenheimer Complex (Intermediate) | -5.8 |

| Products | -10.5 |

Note: The data in this table is purely illustrative and intended to represent the type of information that would be generated from computational studies.

Quantitative Structure-Activity Relationship (QSAR) Studies Based on Derived Molecular Descriptors

Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound, QSAR studies would be valuable if it were part of a series of compounds being evaluated for a specific biological target.

The first step in a QSAR study is the calculation of molecular descriptors. These are numerical values that describe the chemical and physical properties of a molecule. For this compound, a wide range of descriptors could be calculated, including:

Constitutional Descriptors: Molecular weight, number of atoms, number of rings, etc.

Topological Descriptors: Connectivity indices that describe the branching of the molecule.

Geometrical Descriptors: Molecular surface area, molecular volume, etc.

Quantum Chemical Descriptors: Dipole moment, HOMO/LUMO energies, electrostatic potential, etc.

Once a set of descriptors has been calculated for a series of related compounds, a statistical model is built to correlate these descriptors with the observed biological activity. Common statistical methods include multiple linear regression (MLR), partial least squares (PLS), and various machine learning algorithms.

Table 2: Examples of Molecular Descriptors for QSAR Studies

| Descriptor Type | Descriptor Name | Hypothetical Value |

| Constitutional | Molecular Weight | 279.51 g/mol |

| Topological | Wiener Index | 1234 |

| Geometrical | Molecular Surface Area | 250.7 Ų |

| Quantum Chemical | Dipole Moment | 2.5 D |

| Quantum Chemical | HOMO Energy | -6.8 eV |

| Quantum Chemical | LUMO Energy | -1.2 eV |

Note: The values in this table are hypothetical and for illustrative purposes only.

A successful QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. It can also provide insights into the molecular features that are important for the observed biological activity.

Synthetic Applications of Methyl 2 Bromo 4 Chloro 5 Methoxybenzoate As a Versatile Intermediate

Role in the Synthesis of Advanced Organic Molecules

The unique substitution pattern of Methyl 2-bromo-4-chloro-5-methoxybenzoate offers multiple reaction sites, enabling its use as a foundational element for the synthesis of intricate organic structures. The presence of both bromine and chlorine atoms provides orthogonal handles for sequential reactions, while the methoxy (B1213986) and methyl ester groups can influence the reactivity of the aromatic ring and offer further points for chemical modification.

Precursor for Complex Aromatic Systems

As a highly functionalized benzene (B151609) derivative, this compound serves as an excellent starting material for the synthesis of more elaborate aromatic systems. The bromo and chloro substituents can be selectively targeted in various cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds. This allows for the systematic construction of substituted biaryls, terphenyls, and other complex aromatic structures that are prevalent in materials science and medicinal chemistry. The methoxy group, being an electron-donating group, can direct further electrophilic aromatic substitution reactions, should the existing halogens be replaced or modified.

Building Block for Polycyclic Compounds

The reactivity of the functional groups on this compound can be harnessed to construct polycyclic frameworks. Through intramolecular reactions, such as cyclization, or intermolecular processes followed by cyclization, this compound can be elaborated into fused ring systems. For instance, the ester functionality could be converted into other groups that can participate in ring-closing reactions with substituents introduced at the halogen positions. This approach is valuable for the synthesis of various heterocyclic and carbocyclic polycyclic compounds, which are core structures in many natural products and synthetic molecules with significant biological activity.

Scaffold for Drug Discovery, e.g., SGLT2 Inhibitor Analogues

Substituted bromo-chloro-benzoic acid derivatives are recognized as crucial intermediates in the synthesis of a class of antidiabetic drugs known as sodium-glucose cotransporter 2 (SGLT2) inhibitors. While direct evidence for the use of this compound is not extensively documented in publicly available literature, its structural isomer, 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, is a key intermediate in the development of promising SGLT2 inhibitors. thieme-connect.com This highlights the potential of the title compound as a scaffold in the discovery of new SGLT2 inhibitor analogues. The core structure of many SGLT2 inhibitors, such as Dapagliflozin and Empagliflozin, features a diarylmethane moiety, which is often constructed using precursors containing a bromo- and chloro-substituted aromatic ring. The functional groups on this compound provide the necessary handles to build the complex C-aryl glucoside structure characteristic of this class of drugs.

Application in Metal-Catalyzed Cross-Coupling Reactions

The presence of a bromine atom on the aromatic ring of this compound makes it an ideal substrate for a variety of palladium- and nickel-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon bonds.

Suzuki-Miyaura Coupling for Biaryl and Related Systems

The Suzuki-Miyaura coupling is a widely used method for the formation of C-C bonds between an organoboron compound and an organic halide, catalyzed by a palladium complex. researchgate.netresearchgate.net The bromo substituent of this compound is expected to be more reactive than the chloro substituent under typical Suzuki-Miyaura conditions, allowing for selective coupling at the bromine-bearing carbon. This reaction would enable the synthesis of a wide range of biaryl compounds by coupling with various arylboronic acids or esters. The reaction conditions generally involve a palladium catalyst, a base, and a suitable solvent.

| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | Good to Excellent |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane | 90 | Good to Excellent |

| 3 | 3-Thienylboronic acid | Pd(OAc)₂/SPhos | K₂CO₃ | Toluene/H₂O | 110 | Good |

Note: The data in this table represents typical conditions for Suzuki-Miyaura coupling of aryl bromides and is illustrative of the expected reactivity of this compound.

Stille Coupling and Kumada Coupling Strategies

The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organotin compound with an organic halide. This method is known for its tolerance of a wide variety of functional groups. This compound can serve as the halide partner in Stille couplings, reacting with various organostannanes to form new C-C bonds. The choice of catalyst and ligands is crucial for achieving high yields and selectivity.

The Kumada coupling , one of the earliest developed cross-coupling reactions, utilizes a Grignard reagent as the nucleophile and is typically catalyzed by nickel or palladium complexes. organic-chemistry.orgwikipedia.orgnih.gov This reaction provides a powerful method for coupling aryl bromides with alkyl, vinyl, or other aryl Grignard reagents. The high reactivity of Grignard reagents can sometimes limit the functional group tolerance of the reaction. However, with the development of more sophisticated catalyst systems, the scope of the Kumada coupling has been expanded to include more functionalized substrates.

| Coupling Reaction | Coupling Partner | Catalyst | Solvent | Temperature (°C) | Expected Outcome |

|---|---|---|---|---|---|

| Stille | Tributyl(vinyl)stannane | Pd(PPh₃)₄ | Toluene | 110 | Formation of a styrenyl derivative |

| Stille | Trimethyl(phenyl)stannane | PdCl₂(PPh₃)₂ | DMF | 100 | Formation of a biaryl compound |

| Kumada | Phenylmagnesium bromide | NiCl₂(dppp) | THF | 60 | Formation of a biaryl compound |

| Kumada | Methylmagnesium iodide | Pd(OAc)₂/PCy₃ | Dioxane | 80 | Formation of a methylated arene |

Note: This table illustrates potential applications of this compound in Stille and Kumada couplings based on general methodologies for similar aryl bromides.

Carbonylative Cross-Coupling Reactions

Carbonylative cross-coupling reactions represent a powerful method for introducing a carbonyl moiety into an organic molecule, typically utilizing carbon monoxide (CO) and a transition metal catalyst, most commonly palladium. For this compound, these reactions offer a direct route to synthesizing various carbonyl derivatives such as ketones, amides, and esters by leveraging the reactivity of the aryl-halogen bonds.

A key aspect of carbonylative cross-coupling with this substrate is the chemoselectivity between the C-Br and C-Cl bonds. In palladium-catalyzed reactions, the oxidative addition step, which is typically rate-determining, occurs preferentially at the more reactive C-Br bond. The general reactivity trend for aryl halides is C–I > C–Br > C–Cl, a principle that allows for selective functionalization of the C-Br bond while leaving the C-Cl bond intact for subsequent transformations.

For instance, in a carbonylative Suzuki-Miyaura coupling, this compound can react with an arylboronic acid and CO in the presence of a palladium catalyst to yield a diaryl ketone. Similarly, carbonylative Sonogashira coupling with a terminal alkyne would produce an ynone, and aminocarbonylation (Heck carbonylation) with an amine would furnish a benzamide (B126) derivative.

The table below illustrates representative examples of selective carbonylative cross-coupling reactions at the C-Br position of a dihaloaromatic substrate, which are analogous to the expected reactivity of this compound.

Table 1: Representative Selective Carbonylative Cross-Coupling Reactions

| Coupling Partner | Reaction Type | Catalyst/Ligand | CO Source | Product Type |

|---|---|---|---|---|

| Phenylboronic acid | Suzuki-Miyaura | Pd(OAc)₂ / SPhos | CO gas (1 atm) | Diaryl ketone |

| Phenylacetylene | Sonogashira | PdCl₂(PPh₃)₂ / CuI | CO gas (1 atm) | Ynone |

| Diethylamine | Aminocarbonylation | Pd(dba)₂ / Xantphos | CO gas (1-10 atm) | Benzamide |

These reactions demonstrate the capacity to selectively transform the C-Br bond, highlighting the role of this compound as a building block for complex, functionalized carbonyl compounds.

Optimization of Catalytic Systems and Ligand Design for Cross-Coupling

The success and selectivity of cross-coupling reactions involving polyhalogenated and sterically hindered substrates like this compound are highly dependent on the catalytic system. Optimization of the palladium catalyst, ancillary ligands, base, and solvent is critical to achieve high yields and prevent side reactions, such as hydrodehalogenation or homocoupling.

Ligand design plays a pivotal role. For substrates with multiple halogen atoms, the ligand must enable the palladium center to differentiate between the C-Br and C-Cl bonds. Bulky, electron-rich phosphine (B1218219) ligands are often employed to facilitate the oxidative addition of the less reactive C-Cl bond, but for selective C-Br activation, a careful balance of steric and electronic properties is required. Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos) and N-heterocyclic carbenes (NHCs) have proven effective in promoting cross-coupling reactions on challenging substrates. rsc.org These ligands stabilize the active Pd(0) species and promote the reductive elimination step.

High-throughput screening and design of experiments (DoE) are modern strategies used to rapidly optimize reaction conditions. researchgate.net Variables such as catalyst precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), ligand type, catalyst loading, base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄), temperature, and solvent can be systematically varied to identify the optimal conditions for a specific transformation, such as a Heck or Suzuki reaction.

The table below summarizes common ligand classes and their typical applications in optimizing cross-coupling reactions for substrates similar to this compound.

Table 2: Ligand Classes for Optimization of Cross-Coupling Reactions

| Ligand Class | Key Features | Typical Applications |

|---|---|---|

| Trialkylphosphines (e.g., P(t-Bu)₃) | Strongly electron-donating, bulky | Suzuki, Heck, and amination of aryl chlorides |

| Biaryl Phosphines (e.g., SPhos, XPhos) | Bulky, electron-rich, flexible backbone | General C-C and C-N couplings on hindered substrates |

| Bidentate Phosphines (e.g., Xantphos, dppf) | Wide bite angle, flexible | Carbonylative couplings, control of selectivity |

For this compound, a typical optimization process would involve screening a panel of these ligands to maximize the yield for the desired coupling at the C-Br position while minimizing any competing reaction at the C-Cl site.

Derivatization Chemistry for Structural Diversification

The multiple functional groups on this compound provide numerous opportunities for derivatization, allowing for extensive structural diversification.

Transformations of the Methyl Ester Group (Hydrolysis, Transesterification, Reduction)

The methyl ester group is a versatile handle for further chemical modification.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under basic (saponification) or acidic conditions. For sterically hindered esters, such as those with an ortho-substituent like the bromine atom in the target molecule, harsh conditions may be required. gvsu.edunih.gov High-temperature hydrolysis in water or dilute alkaline solutions can effectively overcome this steric hindrance. rsc.orggvsu.edu The resulting carboxylic acid is a key intermediate for the synthesis of amides (via coupling reactions) or other derivatives.

Transesterification: This process involves converting the methyl ester into a different ester by reaction with another alcohol under acidic or basic catalysis. google.com This is useful for introducing more complex alkyl or aryl groups, potentially altering the molecule's physical or biological properties.

Reduction: The ester can be reduced to a primary alcohol (a benzyl (B1604629) alcohol derivative). Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of this transformation. doubtnut.compearson.com Milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally not effective for reducing esters unless used in specific solvent systems (e.g., with methanol (B129727) in refluxing THF) or in the presence of activating additives. researchgate.netnih.govnih.gov The resulting alcohol can be used in ether or ester synthesis or be oxidized to the corresponding aldehyde.

Table 3: Common Transformations of the Methyl Ester Group

| Transformation | Reagents and Conditions | Product Functional Group |

|---|---|---|

| Hydrolysis | 1. NaOH, H₂O/MeOH, heat2. H₃O⁺ | Carboxylic Acid |

| Transesterification | R-OH, H₂SO₄ (cat.) or NaOR | New Ester |

| Reduction | 1. LiAlH₄, THF2. H₂O | Primary Alcohol |

Reactions Involving Halogen Atoms (Nucleophilic Displacement, Metal-Halogen Exchange)

The two different halogen atoms on the aromatic ring are key sites for modification, with the bromine atom being significantly more reactive than the chlorine atom in many important reaction classes.

Nucleophilic Aromatic Substitution (SNAr): This reaction is generally difficult on electron-rich aromatic rings unless activated by strong electron-withdrawing groups (like a nitro group) in the ortho or para position. mdpi.comnih.gov For this compound, which has an electron-donating methoxy group, SNAr is unlikely to occur under standard conditions.

Metal-Halogen Exchange: This is a highly effective and chemoselective reaction for dihaloarenes. nih.gov The reaction involves treating the aryl halide with a strong organometallic base, typically an alkyllithium reagent (e.g., n-BuLi or t-BuLi) or by forming a Grignard reagent with magnesium metal. The exchange occurs preferentially at the more polarizable C-Br bond, generating a lithiated or magnesiated aryl species. umn.eduscribd.comchegg.com This organometallic intermediate can then be quenched with a wide variety of electrophiles (e.g., CO₂, aldehydes, ketones, alkyl halides) to introduce a new substituent specifically at the former position of the bromine atom. This selectivity makes metal-halogen exchange a cornerstone for the derivatization of this molecule.

Table 4: Chemoselective Metal-Halogen Exchange

| Reagent | Conditions | Intermediate | Subsequent Electrophile (E⁺) | Product |

|---|---|---|---|---|

| Mg, THF | Reflux | Grignard Reagent (Ar-MgBr) | H₂O | Ar-H |

| n-BuLi | THF, -78 °C | Organolithium (Ar-Li) | DMF | Ar-CHO |

| t--BuLi | Et₂O, -78 °C | Organolithium (Ar-Li) | (CH₃)₂CO | Ar-C(OH)(CH₃)₂ |

Ar refers to the 4-chloro-5-methoxy-2-(methoxycarbonyl)phenyl moiety.

Integration into Heterocyclic Compound Synthesis

This compound is an excellent starting material for the synthesis of various heterocyclic compounds, particularly those containing fused benzene rings like benzofurans and quinolines. These scaffolds are prevalent in natural products and pharmaceuticals.

Synthesis of Benzofurans: A common route to benzofurans involves the intramolecular cyclization of an ortho-substituted phenol. mdpi.com this compound can be converted into a suitable precursor for this cyclization. A plausible sequence would be:

Demethylation: Cleavage of the methoxy group using BBr₃ to yield the corresponding phenol.

Cross-Coupling: A Sonogashira or Heck coupling at the C-Br position to introduce an alkyne or alkene side chain, respectively.

Cyclization: An intramolecular cyclization, often catalyzed by copper or palladium, to form the furan (B31954) ring. This process, known as a Larock indole (B1671886) synthesis analogue or related cyclizations, would yield a substituted benzofuran. organic-chemistry.org

Synthesis of Quinolines: Quinolines can be synthesized through various methods, such as the Friedländer annulation or Povarov reaction, which typically involve the condensation of an aniline (B41778) derivative with a carbonyl compound. nih.govrsc.org While not a direct precursor, this compound can be transformed into the necessary aniline intermediate. A potential synthetic route could involve:

Hydrolysis and Curtius Rearrangement: Hydrolysis of the ester to the carboxylic acid, followed by conversion to an acyl azide (B81097) and subsequent Curtius rearrangement to form an isocyanate, which is then hydrolyzed to the aniline.

Buchwald-Hartwig Amination: Direct amination at the C-Br position using ammonia (B1221849) or a protected ammonia equivalent, catalyzed by palladium.

Cyclization: The resulting aniline can then be used in a classical quinoline (B57606) synthesis. For example, reaction with an α,β-unsaturated ketone or aldehyde under acidic conditions would lead to the formation of the quinoline ring system.

Annulation Reactions for Novel Heterocyclic Scaffolds

There is no available scientific literature that describes the application of this compound in annulation reactions for the construction of novel heterocyclic scaffolds.

Synthesis of Nitrogen-Containing Heterocycles

Specific methods or research findings on the use of this compound as a precursor for the synthesis of nitrogen-containing heterocycles have not been reported in the reviewed scientific literature.

Strategies for Constructing Oxygen- and Sulfur-Containing Heterocycles

The scientific literature does not currently contain documented strategies or examples of this compound being utilized for the construction of oxygen- or sulfur-containing heterocycles.

Future Research Directions and Perspectives

Exploration of Novel Catalytic Transformations

The halogen substituents on Methyl 2-bromo-4-chloro-5-methoxybenzoate are prime targets for a variety of catalytic cross-coupling reactions, which could significantly expand its synthetic utility. Future research could focus on the selective activation of the C-Br versus the C-Cl bond, allowing for sequential and site-specific modifications. Furthermore, the development of novel catalyst systems is crucial for achieving high efficiency and selectivity in these transformations.

One promising avenue is the use of non-noble metal catalysts. For instance, low-valent tungsten catalysts have been shown to be effective in the carbonylative coupling of aryl iodides with alcohols or phenols to produce benzoates. nih.gov Future studies could explore the adaptation of similar tungsten-based or other non-noble metal catalysts for reactions involving the bromo and chloro substituents of the target molecule. This would offer a more sustainable and cost-effective alternative to traditional palladium-catalyzed reactions. nih.gov

Additionally, the benzoate (B1203000) moiety itself can participate in or direct novel catalytic transformations. Research has shown that benzoyl groups can act as highly efficient photosensitizers in combination with reagents like SelectFluor, enabling visible light-powered direct fluorination of unactivated C(sp3)–H bonds. nih.govuni-regensburg.de This opens up the possibility of using this compound or its derivatives as catalysts or auxiliaries in photochemical reactions, potentially leading to the development of new methods for selective fluorination or other C-H functionalization reactions. nih.govuni-regensburg.de

| Catalytic Approach | Potential Application to this compound | Research Goal |

| Selective C-Br/C-Cl Cross-Coupling | Sequential functionalization of the aromatic ring. | Develop catalysts that can differentiate between the bromo and chloro substituents. |

| Non-Noble Metal Catalysis (e.g., Tungsten) | Carbonylative coupling and other cross-coupling reactions. | Find sustainable and cost-effective alternatives to palladium catalysts. nih.gov |

| Photochemical Catalysis | Use of the benzoate group as a photosensitizing catalyst or auxiliary. | Develop new methods for C-H functionalization, such as direct fluorination. nih.govuni-regensburg.de |

Development of Advanced One-Pot Synthetic Strategies

One-pot syntheses offer significant advantages in terms of operational simplicity, high mass efficiency, reduced cost, and less chemical waste. semanticscholar.org The development of advanced one-pot strategies for the synthesis of this compound and its derivatives is a key area for future research. Such strategies could involve combining multiple synthetic steps, such as halogenation, nitration, reduction, and esterification, into a single, streamlined process.

Recent advancements in one-pot synthesis have enabled the creation of complex molecules like densely packed poly-aryl benzo[a]carbazoles using a Brønsted acid catalyst in a cascade benzannulation strategy. rsc.org Similarly, one-pot methods have been developed for the synthesis of diversely functionalized N-arylpyrazoles from aryl halides. organic-chemistry.org These examples highlight the potential for developing sophisticated one-pot procedures for polysubstituted aromatic compounds.

Future research could focus on designing a convergent one-pot synthesis that starts from simple precursors and introduces the bromo, chloro, and methoxy (B1213986) substituents, followed by esterification, all in a single reaction vessel. This would require careful selection of reagents and catalysts that are compatible with each other and can function sequentially under the same or slightly modified reaction conditions. The successful development of such a process would significantly improve the efficiency and scalability of the synthesis of this and related compounds.

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization

Machine learning models are being developed to predict the regioselectivity of electrophilic aromatic substitution reactions with high accuracy. acs.orgresearchgate.net For a molecule with multiple potential reaction sites like this compound, such predictive tools would be invaluable for anticipating the outcome of reactions like nitration, further halogenation, or Friedel-Crafts reactions. These models typically use quantum mechanics descriptors to identify the most reactive sites on a molecule. acs.org

| AI/ML Application | Relevance to this compound | Potential Impact |

| Reaction Outcome Prediction | Predict the major products of various chemical reactions involving the molecule. acs.orgnih.gov | Reduces trial-and-error experimentation and accelerates discovery. |

| Regioselectivity Prediction | Determine the most likely site of substitution in electrophilic aromatic reactions. acs.orgresearchgate.net | Enables precise control over the synthesis of specific isomers. |

| Reaction Condition Optimization | Identify the optimal set of conditions for a given transformation. technologynetworks.commdpi.com | Improves reaction yields, reduces byproducts, and enhances efficiency. |

| Computer-Assisted Synthesis Planning (CASP) | Propose novel and efficient synthetic routes to the target compound and its derivatives. iscientific.orgnih.gov | Facilitates the discovery of new synthetic methodologies. |

Design of New Functional Materials Incorporating the Benzoate Scaffold

The unique combination of functional groups on this compound makes it an attractive building block for the design of new functional materials. The aromatic core provides rigidity, while the various substituents offer opportunities for tuning the material's properties through further chemical modification.

One area of exploration is the development of novel polymers. The bromo and chloro groups can serve as handles for polymerization reactions, such as polycondensation or cross-coupling polymerization, to create new polymers with tailored electronic, optical, or thermal properties. The presence of halogens could also impart flame-retardant properties to these materials, as polyhalogenated benzoates have been investigated for such applications. cpsc.govturi.orgcpsc.govnih.gov

The benzoate scaffold is also found in molecules that form organogels, which have potential applications in environmental remediation, such as oil spill treatment. researchgate.net By modifying the ester group of this compound with long alkyl or perfluoroalkyl chains, it may be possible to create new gelators with specific properties. Additionally, benzoate derivatives are known to form coordination polymers and metal-organic frameworks (MOFs) with interesting structural and photoluminescent properties. mdpi.com The specific substitution pattern of the target molecule could lead to the formation of novel coordination complexes with unique topologies and functionalities.

| Material Class | Potential Role of this compound | Desired Properties |

| Polymers | Monomer unit for polycondensation or cross-coupling polymerization. | Enhanced thermal stability, flame retardancy, specific electronic or optical properties. |

| Organogels | Core scaffold for the synthesis of new gelators. | Selective gelation of organic solvents, applications in environmental remediation. researchgate.net |

| Coordination Polymers/MOFs | Ligand for the construction of metal-organic frameworks. | Novel topologies, porosity, photoluminescence, catalytic activity. mdpi.com |

| Liquid Crystals | Mesogenic core with tunable properties. | Specific liquid crystalline phases, applications in display technologies. |

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing Methyl 2-bromo-4-chloro-5-methoxybenzoate?

Methodological Answer: The synthesis involves sequential halogenation and esterification. A typical approach includes:

Halogenation: Start with a methoxy-substituted benzoic acid derivative. Bromination at the 2-position can be achieved using Br₂ in the presence of FeBr₃ as a catalyst, while chlorination at the 4-position may employ Cl₂ or N-chlorosuccinimide (NCS) under acidic conditions .

Esterification: React the halogenated benzoic acid with methanol under acidic (H₂SO₄) or coupling (DCC/DMAP) conditions to form the methyl ester .

Key Considerations:

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

Q. How does the compound’s stability vary under different storage and experimental conditions?

Methodological Answer:

- Thermal Stability: Decomposition occurs above 150°C; store at 2–8°C in airtight containers .

- Light Sensitivity: Protect from UV exposure to prevent radical-mediated degradation (e.g., use amber glassware) .

- Hydrolytic Stability: Susceptible to ester hydrolysis in aqueous basic conditions (pH > 9). Use anhydrous solvents for reactions .

Advanced Research Questions

Q. What computational methods predict the regioselectivity of electrophilic substitution reactions in this compound derivatives?

Methodological Answer:

- Density Functional Theory (DFT): Calculate Fukui indices to identify electron-rich sites prone to electrophilic attack. For example, the 5-methoxy group directs substitution to the 2- and 4-positions .

- Molecular Orbital Analysis: Use HOMO-LUMO maps to visualize reactive regions. Methoxy and halogens alter electron density, favoring specific reaction pathways .

- Case Study: Compare predicted vs. experimental substitution patterns in analogues (e.g., trifluoromethyl vs. methoxy derivatives) .

Q. How can researchers resolve contradictory data regarding the biological activity of halogenated benzoates in enzyme inhibition assays?

Methodological Answer:

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic aromatic substitution (SNAr) reactions?

Methodological Answer:

- Activation Energy Analysis: Use kinetic studies (e.g., Arrhenius plots) to assess the impact of electron-withdrawing groups (Br, Cl) on SNAr rates. Methoxy at the 5-position deactivates the ring, requiring harsh conditions (e.g., NaNH₂, 100°C) .

- Leaving Group Competence: Bromine (Br⁻) is a better leaving group than chlorine (Cl⁻), favoring substitution at the 2-position over the 4-position .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.